1-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide
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Overview
Description
1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE is a complex organic compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE typically involves the reaction of cyanuric chloride with morpholine in the presence of a base such as triethylamine. . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: Replacement of functional groups with other substituents.
Oxidation and Reduction Reactions: Changes in the oxidation state of the compound.
Condensation Reactions: Formation of larger molecules through the combination of smaller ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted triazine compounds .
Scientific Research Applications
1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of cellular processes such as cell proliferation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimorpholino-1,3,5-triazin-2-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
4,6-Dipiperidino-1,3,5-triazin-2-yl derivatives: These compounds have similar chemical properties but differ in their substituents.
Uniqueness
1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1-HYDRAZINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C12H20N8O3 |
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Molecular Weight |
324.34 g/mol |
IUPAC Name |
1-amino-1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C12H20N8O3/c13-9(21)20(14)12-16-10(18-1-5-22-6-2-18)15-11(17-12)19-3-7-23-8-4-19/h1-8,14H2,(H2,13,21) |
InChI Key |
UWLIHGZCVQGBKE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N(C(=O)N)N)N3CCOCC3 |
Origin of Product |
United States |
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